tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate

Description

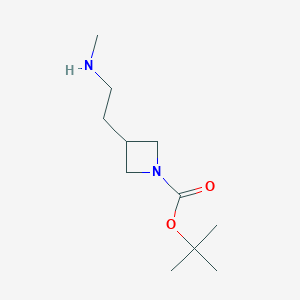

tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is protected by a tert-butyloxycarbonyl (Boc) group at the 1-position, which enhances stability during synthetic processes. The 3-position is substituted with a 2-(methylamino)ethyl chain, introducing a secondary amine functional group. This structural motif is common in medicinal chemistry, where the azetidine ring serves as a rigid scaffold, and the methylaminoethyl side chain may contribute to interactions with biological targets, such as receptors or enzymes .

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4/h9,12H,5-8H2,1-4H3 |

InChI Key |

JYPOMGGAKUODID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCNC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

- Starting Material : Tert-butyl azetidine-1-carboxylate

- Reagent : Methylamine

- Solvent : Typically anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM)

- Reaction Conditions : Mild temperatures (0°C to room temperature), inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds via nucleophilic substitution, where the methylamine attacks the azetidine ring, forming the desired product.

Detailed Preparation Steps

Step 1: Formation of Tert-Butyl Azetidine-1-Carboxylate

This intermediate is prepared by reacting azetidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine:

- Reaction Conditions : Room temperature, inert atmosphere

- Solvent : Dichloromethane (DCM)

- Yield : High (typically >85%)

Step 2: Reaction with Methylamine

The tert-butyl azetidine-1-carboxylate is then treated with methylamine to form this compound:

- Reagent : Methylamine (in aqueous or gaseous form)

- Solvent : THF or DCM

- Temperature : 0°C to room temperature

- Duration : Several hours depending on the scale

- Yield : Moderate to high (60–80%)

Example Reaction Scheme:

$$

\text{tert-butyl azetidine-1-carboxylate} + \text{methylamine} \rightarrow \text{this compound}

$$

Optimization Parameters

Key Factors Influencing Yield

- Purity of Reagents :

- High-purity tert-butoxycarbonyl chloride and methylamine are essential for minimizing side reactions.

- Reaction Temperature :

- Low temperatures prevent decomposition of intermediates.

- Solvent Choice :

- Anhydrous solvents like THF or DCM improve reaction efficiency.

- Reaction Time :

- Prolonged reaction times may lead to by-product formation.

Analytical Data and Purification

Purification

The crude product is typically purified using flash chromatography:

- Eluent System : Ethyl acetate/n-hexane (e.g., 1:3 ratio)

- Yield Post-Purification : ~75%

Characterization

The final product is confirmed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Proton ($$^1H$$) and Carbon ($$^13C$$) spectra confirm the structure.

- Mass Spectrometry (MS)

- Confirms molecular weight ($$214.30 \, \text{g/mol}$$).

- Infrared Spectroscopy (IR)

- Identifies characteristic functional groups.

Data Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Azetidine + Boc-Cl + Triethylamine | DCM | Room Temp | >85 |

| 2 | Tert-butyl azetidine + Methylamine | THF or DCM | 0–25°C | 60–80 |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate is being investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study: Research indicates that derivatives of azetidine compounds can exhibit significant biological activity, potentially modulating enzyme activity or receptor interactions. Studies are ongoing to evaluate its efficacy against specific diseases, including central nervous system disorders .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is particularly useful in constructing heterocyclic compounds and natural product analogs.

- Synthesis Example: The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which allows researchers to create diverse derivatives with tailored properties .

Biological Research

The compound is utilized in biological studies to understand the effects of azetidine derivatives on cellular systems. Its interactions with biological receptors are crucial for elucidating mechanisms of action.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- Key Features : A hydroxyethyl substituent at the 3-position.

- Physicochemical Properties: Log P (iLOGP): 0.67, indicating moderate hydrophilicity due to the hydroxyl group. Hydrogen Bond Donors: 1 (from -OH), enhancing aqueous solubility compared to non-polar analogs.

- Synthetic Utility : The hydroxyl group serves as a handle for further functionalization, such as oxidation or etherification .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Molecular Formula: C₁₀H₁₈BrNO₂

- Molecular Weight : 264.16 g/mol

- Key Features : A bromoethyl substituent at the 3-position.

- Physicochemical Properties :

tert-Butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9)

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Key Features: A methylamino group directly attached to the azetidine ring.

- Physicochemical Properties :

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate

- Molecular Formula : C₂₂H₃₃N₂O₅

- Molecular Weight : 405.44 g/mol

- Key Features : Dual substituents (methoxy-oxoethyl and morpholine) at the 3-position.

- Synthetic Yield : 64–83% via aza-Michael addition, showcasing efficient methods for introducing complex substituents .

Physicochemical and Pharmacokinetic Trends

| Compound | Molecular Weight | Log P (iLOGP) | Hydrogen Bond Donors | Key Functional Group |

|---|---|---|---|---|

| Target Compound* | ~226.3 | ~1.2† | 1 (NHCH₃) | Methylaminoethyl |

| tert-Butyl 3-(2-hydroxyethyl) derivative | 201.26 | 0.67 | 1 (-OH) | Hydroxyethyl |

| tert-Butyl 3-(2-bromoethyl) derivative | 264.16 | 1.89 | 0 | Bromoethyl |

| tert-Butyl 3-(methylamino) derivative | 186.25 | - | 1 (-NH₂) | Methylamino |

*Estimated based on structural analogs. †Predicted using analogous substituent contributions.

- Lipophilicity: The bromoethyl derivative exhibits the highest Log P, suitable for membrane penetration, while the hydroxyethyl analog is more hydrophilic. The target compound’s methylaminoethyl group likely balances moderate lipophilicity and solubility .

- Bioavailability: Compounds with Log P < 2 and fewer hydrogen bond donors (e.g., bromoethyl derivative) may exhibit better gastrointestinal (GI) absorption .

Biological Activity

tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate, also known as a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a methylamino ethyl side chain, making it a candidate for various therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C11H23ClN2O2

- Molecular Weight: 250.77 g/mol

- CAS Number: 1993318-26-5

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions within biological systems, particularly in the context of drug development and synthetic biology. The azetidine ring structure is known for its ability to mimic natural amino acids, which can lead to diverse biological effects.

The mechanism by which this compound exerts its effects is not fully elucidated. However, compounds containing azetidine rings have been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Synthesis and Characterization

A recent study detailed the synthesis of azetidine derivatives, including this compound, highlighting its potential as a building block for more complex molecules. The synthesis involved straightforward methods that yielded high purity compounds suitable for biological testing .

Pharmacological Studies

- Antinociceptive Activity : In animal models, derivatives of azetidine have shown promising antinociceptive (pain-relieving) properties. For instance, a study indicated that azetidine derivatives could modulate pain pathways similar to established analgesics like Meperidine .

- Neuroprotective Effects : Some azetidine compounds have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. The structural similarity to amino acids may facilitate interactions with neurotransmitter systems .

- Antimicrobial Activity : Preliminary tests indicated that certain azetidine derivatives possess antimicrobial properties against various bacterial strains, making them candidates for further development as antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H23ClN2O2 |

| Molecular Weight | 250.77 g/mol |

| CAS Number | 1993318-26-5 |

| Purity | >95% |

| Biological Activity | Effect |

|---|---|

| Antinociceptive | Pain relief in animal models |

| Neuroprotective | Protection against neuronal damage |

| Antimicrobial | Activity against bacterial strains |

Q & A

Q. What are the foundational synthetic routes for preparing tert-butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate?

Answer: The synthesis typically involves functionalizing the azetidine ring at the 3-position. Key strategies include:

- Reductive amination : React tert-butyl 3-formylazetidine-1-carboxylate with methylamine in the presence of a reducing agent (e.g., NaBHCN) under anhydrous conditions. Monitor reaction progress via TLC and purify using silica gel chromatography (e.g., 70% ethyl acetate/hexanes) .

- Nucleophilic substitution : Introduce a leaving group (e.g., bromide or iodide) at the azetidine 3-position, followed by displacement with a methylaminoethyl nucleophile. Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep under inert gas (N/Ar) at –20°C in a desiccator to prevent hydrolysis of the Boc group or oxidation of the methylamino moiety.

- Handling : Use gloveboxes or fume hoods for air-sensitive steps. Avoid exposure to strong acids/bases, which may cleave the Boc protecting group .

Advanced Research Questions

Q. What advanced analytical methods confirm the structural integrity and purity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]) with exact mass matching (e.g., deviation < 2 ppm) .

- Multinuclear NMR : Use H NMR to identify methylamino protons (δ ~2.2–2.5 ppm) and azetidine ring protons (δ ~3.5–4.0 ppm). NMR confirms the Boc carbonyl (δ ~155 ppm) .

- HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities (e.g., deprotected amines or side products) .

Q. How can reaction yields be optimized during reductive amination?

Answer:

- Stoichiometry : Use a 1.5–2.0 molar excess of methylamine and NaBHCN to drive the reaction to completion.

- Solvent selection : Anhydrous THF or MeOH improves reagent solubility and reduces hydrolysis.

- Work-up : Quench with aqueous NHCl, extract with ethyl acetate, and purify via automated flash chromatography (e.g., 0–100% ethyl acetate/heptane gradient) .

Q. What are common side reactions, and how are they mitigated?

Answer:

- Boc group cleavage : Occurs under acidic conditions. Use mild reagents (e.g., TFA in DCM for controlled deprotection).

- Over-alkylation : Limit reaction time and temperature to prevent di-substitution on the methylamino group.

- Incomplete substitution : Pre-activate the azetidine precursor (e.g., convert hydroxyl to a better leaving group like mesylate) .

Q. How does the Boc group facilitate downstream applications in medicinal chemistry?

Answer: The Boc group serves as a temporary protecting group, enabling selective functionalization of the azetidine nitrogen. It can be removed under acidic conditions (e.g., HCl/dioxane) to generate a free amine for further derivatization (e.g., coupling to pharmacophores or bioisosteres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.